Boc-Alg(Boc)2-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

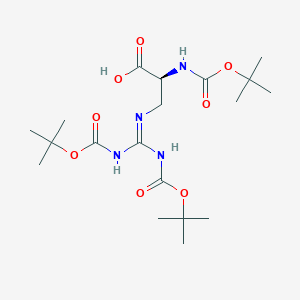

Boc-Alg(Boc)₂-OH is a tert-butoxycarbonyl (Boc)-protected amino acid derivative, structurally characterized by a central propanoic acid backbone with Boc groups on the side-chain amines. The compound is used extensively in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during peptide chain assembly. Its structure (Figure 1) includes:

- Core structure: A modified arginine (Arg) or arginine-like (Alg) scaffold.

- Protecting groups: Two Boc groups on the side-chain amines and one Boc group on the α-amino terminus.

- Applications: Facilitates the synthesis of peptides requiring acid-stable protection, particularly in Fmoc-based SPPS workflows .

Synthesis involves sequential Boc protection of the amino groups, followed by coupling to resin-bound peptides. The Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonal deprotection relative to other protecting groups like Fmoc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Alg(Boc)2-OH typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The general reaction scheme is as follows:

- Dissolve arginine in a suitable solvent.

- Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide or DMAP).

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-Alg(Boc)2-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HCTU or EDCI in peptide synthesis.

Substitution Reactions: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate.

Coupling: HCTU, EDCI, DMAP, sodium hydroxide.

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

Deprotection: Arginine and tert-butyl cations.

Coupling: Peptides with protected or deprotected arginine residues.

Substitution: Substituted guanidine derivatives

Scientific Research Applications

Applications in Drug Delivery

Boc-Alg(Boc)₂-OH is particularly useful in drug delivery systems. Its ability to form hydrogels allows for the encapsulation of therapeutic agents, providing controlled release profiles. The following points highlight its significance:

- Controlled Release : The hydrogels formed from Boc-Alg(Boc)₂-OH can be engineered to release drugs in a controlled manner, responding to environmental stimuli such as pH or temperature.

- Biocompatibility : As a derivative of alginate, Boc-Alg(Boc)₂-OH is biocompatible and biodegradable, making it suitable for pharmaceutical applications without eliciting adverse immune responses.

- Encapsulation Efficiency : Studies have shown that drugs encapsulated within Boc-Alg(Boc)₂-OH hydrogels exhibit higher stability and prolonged release compared to traditional methods .

Applications in Tissue Engineering

In tissue engineering, Boc-Alg(Boc)₂-OH serves as a scaffold material due to its favorable mechanical properties and biocompatibility:

- Scaffold Formation : The compound can be cross-linked to form porous scaffolds that support cell attachment and proliferation. This is crucial for tissue regeneration applications.

- Cell Encapsulation : Researchers have successfully used Boc-Alg(Boc)₂-OH to encapsulate stem cells, promoting their viability and differentiation into desired cell types .

- Wound Healing : The hydrogels derived from Boc-Alg(Boc)₂-OH have been investigated for their potential in wound healing applications, providing a moist environment conducive to healing while delivering growth factors .

Applications in Organic Synthesis

Beyond biomedical applications, Boc-Alg(Boc)₂-OH is also valuable in organic synthesis:

- Protecting Group Strategy : The Boc group serves as a protective group for amines during synthetic procedures. This allows chemists to selectively modify other functional groups without affecting the amine functionalities.

- Synthesis of Peptides : In peptide synthesis, Boc-Alg(Boc)₂-OH can be utilized as a building block for constructing complex peptide sequences through solid-phase peptide synthesis techniques .

Case Study 1: Drug Delivery System Development

A study demonstrated the encapsulation of anti-cancer drugs within Boc-Alg(Boc)₂-OH hydrogels. Results indicated a sustained release over several days with minimal initial burst release, showcasing its potential for targeted cancer therapies .

Case Study 2: Tissue Engineering Scaffolds

Research involving the use of Boc-Alg(Boc)₂-OH as a scaffold material reported enhanced cell proliferation rates compared to conventional scaffolds. The porous structure allowed for nutrient diffusion while maintaining mechanical integrity under physiological conditions .

Mechanism of Action

The mechanism of action of Boc-Alg(Boc)2-OH involves the protection of the amino and guanidine groups of arginine, preventing unwanted side reactions during peptide synthesis. The Boc groups are stable under basic and neutral conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino and guanidine groups . This selective protection and deprotection enable the controlled assembly of peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Arg(Boc)₂-OH

- Structure: Similar Boc-protected side chains but uses Fmoc (fluorenylmethyloxycarbonyl) for α-amino protection instead of Boc.

- Stability: Degrades slowly in DMF and NBP solvents, forming mono-protected derivatives over time .

- Synthetic Utility : Preferred in Fmoc-SPPS due to compatibility with piperidine deprotection. Coupling requires bulky activators (e.g., PyBOP) due to steric hindrance .

- Yield/Purity: Commercial samples often contain trace impurities (e.g., mono-Boc derivatives) .

Z-Lys(Boc)-OH

- Structure: Benzyloxycarbonyl (Z)-protected α-amino group and Boc-protected lysine side chain.

- Stability : Z group is base-labile, limiting compatibility with Fmoc-SPPS. Boc protection enhances acid stability during synthesis .

- Applications: Used in hybrid protection strategies for lysine-rich peptides but requires hydrogenolysis for Z-group removal .

Boc-Tyr(Chx)-OH

- Structure: Boc-protected tyrosine with a cyclohexyl (Chx) ether on the phenolic hydroxyl.

- Synthesis : Produced via hydrogenation of a cyclohexenyl intermediate.

- Utility : Provides orthogonal protection for tyrosine residues but requires harsh conditions (PtO₂ catalysis) for Chx removal .

Functional Comparison with Analogous Protecting Groups

Acid Stability

- Boc-Alg(Boc)₂-OH : Stable under basic conditions (e.g., piperidine) but cleaved by strong acids (TFA).

- Fmoc-Arg(Pbf)₂-OH : Pbf (pentamethyldihydrobenzofuran) groups offer superior acid stability but require prolonged TFA treatment for cleavage .

Solubility

- Boc-Alg(Boc)₂-OH: Soluble in DMSO, DMF, and ethanol, enabling flexible solvent choices .

- Fmoc-Arg(Boc)₂-OH: Limited solubility in non-polar solvents due to the Fmoc group’s hydrophobicity .

Data Table: Key Properties of Boc-Alg(Boc)₂-OH and Analogs

Advantages of Boc-Alg(Boc)₂-OH Over Analogs

Orthogonal Protection: Compatible with Fmoc-SPPS without side-chain deprotection during α-amino group cleavage .

High Purity : Commercial batches exceed 97% purity, reducing purification steps .

Versatile Solubility : Dissolves in polar aprotic and protic solvents, enabling broad synthetic conditions .

Biological Activity

Boc-Alg(Boc)₂-OH is a derivative of alginic acid modified with Boc (tert-butyloxycarbonyl) protecting groups. This compound has garnered attention in the fields of drug delivery and biomaterials due to its unique properties. This article reviews the biological activity of Boc-Alg(Boc)₂-OH, including its synthesis, characterization, and potential applications in biomedicine.

Synthesis and Characterization

Boc-Alg(Boc)₂-OH is synthesized through the selective protection of alginic acid using Boc anhydride. The synthesis typically involves:

- Dissolving alginic acid in a suitable solvent such as dimethylformamide (DMF).

- Adding Boc anhydride to the solution under controlled conditions.

- Purifying the product through precipitation or chromatography.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) are employed to confirm the structure and purity of Boc-Alg(Boc)₂-OH.

1. Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of Boc-Alg(Boc)₂-OH. In vitro studies have shown that:

- Cell Viability : The compound exhibits low cytotoxicity against various cell lines, including HeLa and NIH 3T3 cells, with IC50 values greater than 100 µg/mL, indicating good biocompatibility .

2. Antioxidant Activity

The antioxidant potential of Boc-Alg(Boc)₂-OH has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays:

- Scavenging Activity : The compound demonstrated a significant radical scavenging activity with an IC50 value of 62.3 ± 2.5%, which is higher than that of standard antioxidants like ascorbic acid .

3. Drug Delivery Applications

Boc-Alg(Boc)₂-OH has been explored as a drug delivery vehicle due to its ability to form nanoparticles:

- Nanoparticle Formation : When combined with therapeutic agents, Boc-Alg(Boc)₂-OH can encapsulate drugs effectively, enhancing their bioavailability and therapeutic efficacy.

- In Vivo Studies : Preclinical trials have shown that formulations based on Boc-Alg(Boc)₂-OH can improve oral bioavailability by up to 4.4-fold compared to free drugs .

Case Study 1: Cancer Therapy

In a study focusing on breast cancer treatment, Boc-Alg(Boc)₂-OH was utilized to deliver a chemotherapeutic agent:

- Methodology : The drug was encapsulated in nanoparticles formed from Boc-Alg(Boc)₂-OH.

- Results : The formulation showed improved cellular uptake (5.5-fold increase compared to free drug), leading to enhanced cytotoxic effects on cancer cells .

Case Study 2: Antioxidant Applications

Another study evaluated the potential of Boc-Alg(Boc)₂-OH in mitigating oxidative stress:

Q & A

Q. Basic: What are the standard protocols for synthesizing Boc-Alg(Boc)₂-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Boc-Alg(Boc)₂-OH is synthesized via Boc-SPPS, leveraging tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions. Key steps include:

- Coupling Conditions : Use dicyclohexylcarbodiimide (DCC) or HOBt as activating agents in dichloromethane (DCM) or dimethylformamide (DMF) .

- Deprotection : Treat with trifluoroacetic acid (TFA) to remove Boc groups, followed by neutralization with diisopropylethylamine (DIEA).

- Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining or HPLC to verify coupling efficiency and purity .

Q. Basic: Which spectroscopic and chromatographic techniques are essential for characterizing Boc-Alg(Boc)₂-OH?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies hydrogen bonding interactions (e.g., 2-OH signals split due to intramolecular hydrogen bonds) and confirms Boc group integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects dimerization or oxidation byproducts .

- TLC/HPLC : Assess purity (>98% by TLC) and monitor reaction progress .

Q. Advanced: How can researchers address low solubility of Boc-Alg(Boc)₂-OH in common organic solvents during SPPS?

Methodological Answer:

- Solvent Optimization : Test mixed solvents (e.g., DMF:DCM 1:1) or additives like trifluoroethanol (TFE) to enhance solubility .

- Temperature Control : Conduct coupling reactions at 0–4°C to reduce aggregation.

- Co-solvent Systems : Use urea or guanidine hydrochloride to disrupt intermolecular hydrogen bonds .

Q. Advanced: How to interpret contradictory NMR signals arising from Boc-Alg(Boc)₂-OH's structural isomerism or hydrogen bonding?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic hydrogen bonding by analyzing signal coalescence at elevated temperatures .

- Computational Modeling : Density Functional Theory (DFT) predicts intramolecular hydrogen bond stability and isomer populations .

- 2D NMR Techniques : NOESY or HSQC correlations map spatial proximity of protons involved in hydrogen bonding .

Q. Basic: What is the role of Boc-Alg(Boc)₂-OH in peptide chain assembly?

Methodological Answer:

Boc-Alg(Boc)₂-OH acts as a protected amino acid derivative, enabling sequential peptide elongation. The Boc group:

- Prevents Racemization : Stabilizes the α-amino group during coupling.

- Facilitates Orthogonal Deprotection : Allows selective removal under acidic conditions without affecting other functional groups .

Q. Advanced: What strategies mitigate side reactions like premature deprotection or racemization during Boc-Alg(Boc)₂-OH incorporation?

Methodological Answer:

- Optimized Deprotection Time : Limit TFA exposure to 10–15 minutes to minimize acidolysis of sensitive groups .

- Low-Temperature Coupling : Perform reactions at 0°C to reduce racemization .

- Coupling Agent Screening : Test carbodiimides (e.g., DCC) vs. phosphonium salts (e.g., PyBOP) for efficiency .

Q. Methodological: How to design a reproducible synthesis protocol for Boc-Alg(Boc)₂-OH?

Methodological Answer:

- Literature Benchmarking : Review primary sources for established SPPS protocols and adapt parameters (e.g., solvent ratios, coupling times) .

- Control Experiments : Include blank resin tests to confirm absence of nonspecific binding.

- Replication : Perform triplicate syntheses to assess batch-to-batch variability .

Q. Methodological: What ethical and data integrity standards apply to publishing research involving Boc-Alg(Boc)₂-OH?

Methodological Answer:

- FAIR Data Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., deposit spectral data in public repositories like Zenodo) .

- Ethical Reporting : Disclose synthesis failures, solvent waste protocols, and conflicts of interest .

- Peer Review : Submit to journals requiring rigorous analytical validation (e.g., ≥98% purity via TLC/HPLC) .

Properties

Molecular Formula |

C19H34N4O8 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1 |

InChI Key |

KNFDNRSWAHJRET-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.